molecular formula C18H12ClFN4O3 B11042698 Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B11042698
M. Wt: 386.8 g/mol
InChI Key: HZWCNFQRHRJBMR-UHFFFAOYSA-N
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Description

Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo-pyrido-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo-pyrido-pyrimidine core through cyclization reactions. Common reagents used in the synthesis include various chlorinated and fluorinated aromatic compounds, methylating agents, and cyclization catalysts. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and properties. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H12ClFN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 11-(3-chloro-4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate

InChI

InChI=1S/C18H12ClFN4O3/c1-9-15(18(26)27-2)16-21-8-11-14(24(16)22-9)5-6-23(17(11)25)10-3-4-13(20)12(19)7-10/h3-8H,1-2H3

InChI Key

HZWCNFQRHRJBMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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